2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by the presence of an ethylsulfonyl group, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with ethylsulfonyl chloride, 3-methoxyphenylboronic acid, and trifluoromethyl iodide under specific conditions. The reaction may require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.
Scientific Research Applications
2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-5-(trifluoromethyl)pyrimidine
Uniqueness
2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, imparts distinct properties such as increased metabolic stability and enhanced binding affinity to biological targets.
Properties
IUPAC Name |
2-ethylsulfonyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-3-23(20,21)13-18-11(8-12(19-13)14(15,16)17)9-5-4-6-10(7-9)22-2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWQUTXRTUBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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